RMC-5552 Achieves 40-Fold mTORC1 Selectivity, Surpassing First- and Second-Generation Inhibitors
RMC-5552 demonstrates a significantly enhanced therapeutic window over mTORC2 compared to earlier-generation inhibitors. While the first-generation rapalog everolimus shows no measurable selectivity for mTORC1 substrates (p4EBP1 IC50 >1000 nM, pAKT IC50 >1000 nM) and the third-generation bi-steric prototype RapaLink-1 exhibits only a 3.9-fold selectivity (p4EBP1 IC50 = 1.7 nM, pAKT IC50 = 6.7 nM), RMC-5552 achieves a 40-fold selectivity for mTORC1 over mTORC2 in cellular assays [1][2]. This is quantified by its potent inhibition of mTORC1 substrates (pS6K IC50 = 0.14 nM, p4EBP1 IC50 = 0.48 nM) while sparing mTORC2-mediated pAKT signaling (IC50 = 19 nM) [1].
| Evidence Dimension | mTORC1/mTORC2 Selectivity Ratio |
|---|---|
| Target Compound Data | ~40-fold |
| Comparator Or Baseline | Everolimus: No measurable selectivity (IC50s >1000 nM for both); RapaLink-1: 3.9-fold selectivity |
| Quantified Difference | RMC-5552 provides 10.3-fold greater selectivity than RapaLink-1 and a significant improvement over everolimus. |
| Conditions | Cellular assays measuring phosphorylation of S6K (mTORC1), 4EBP1 (mTORC1), and AKT (mTORC2) in MCF7 and MDA-MB-468 cell lines. |
Why This Matters
High mTORC1 selectivity is critical to avoid mTORC2-related toxicities (e.g., hyperglycemia, immunosuppression) that limit the clinical dosing of pan-mTOR inhibitors, thereby enabling more effective target engagement.
- [1] TargetMol. (n.d.). RMC-5552 Product Datasheet. TargetMol. View Source
- [2] Pitzen, J., et al. (2022). Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors. Journal of Medicinal Chemistry, 66(1), 149–169. View Source
